Fenethazine

Vue d'ensemble

Description

Elle est principalement utilisée pour ses propriétés antihistaminiques et a été commercialisée sous diverses marques telles qu'Anergen, Contralergial, Ethysine, Etisine, Lisergan et Lysergan . La fénéthazine a été dérivée de la phénobenzamine et a donné naissance à d'autres composés comme la prométhazine et la chlorpromazine .

Méthodes De Préparation

La fénéthazine peut être synthétisée par condensation de la phénothiazine avec le chlorure de diméthylaminoéthyle . La voie de synthèse générale implique les étapes suivantes :

Étape 1 : La phénothiazine est mise en réaction avec le n-butyllithium dans l'hexane et le toluène à -78 °C sous atmosphère inerte pendant 1 heure.

Étape 2 : Le mélange résultant est ensuite mis en réaction avec le chlorhydrate de 2-chloro-N,N-diméthyl-éthanamine en présence de n-butyllithium et de triisobutylaluminium dans l'hexane et le toluène.

Le produit brut est ensuite purifié par chromatographie sur colonne pour obtenir de la fénéthazine .

Analyse Des Réactions Chimiques

La fénéthazine subit diverses réactions chimiques, notamment :

Oxydation : La fénéthazine peut être oxydée pour former des sulfoxydes et des sulfones.

Réduction : Elle peut être réduite pour former des amines secondaires.

Substitution : La fénéthazine peut subir des réactions de substitution, en particulier au niveau de l'atome d'azote, pour former divers dérivés.

Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le peroxyde d'hydrogène pour l'oxydation, les réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction et les halogénures d'alkyle pour les réactions de substitution. Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones, les amines secondaires et les dérivés substitués .

Applications De Recherche Scientifique

Antihistaminic Properties

Fenethazine exhibits antihistaminic activity, functioning as an inverse agonist at the H1 receptor. This property makes it relevant in treating allergic reactions and conditions such as anxiety and post-traumatic stress disorder (PTSD). Recent studies indicate that this compound may enhance memory performance by activating specific pathways in the central nervous system, suggesting its potential in treating cognitive disorders associated with aging and neurodegenerative diseases .

Neuroleptic Effects

As a neuroleptic agent, this compound is used in managing psychiatric disorders. Its efficacy in reducing symptoms of schizophrenia and other psychotic disorders has been documented through various clinical trials. The compound's ability to modulate dopaminergic pathways contributes to its antipsychotic effects, making it a valuable option in psychiatric therapeutics .

Tuberculosis Treatment

This compound has been studied for its activity against multidrug-resistant strains of Mycobacterium tuberculosis. Research indicates that phenothiazines, including this compound, can enhance the efficacy of traditional antitubercular drugs when used in combination therapies . For instance, studies demonstrated that when administered alongside isoniazid, this compound showed significant synergistic effects against resistant strains, highlighting its potential role in tuberculosis treatment regimens .

Veterinary Medicine

This compound is also utilized in veterinary medicine as an anthelmintic agent. It has been shown to be effective against gastrointestinal parasites in livestock, particularly swine. This application is crucial for maintaining animal health and productivity in agricultural settings .

Case Studies and Research Findings

Mécanisme D'action

Fenethazine exerts its effects primarily by blocking histamine H1 receptors, thereby preventing the action of histamine in allergic reactions . It also has anticholinergic and sedative properties, which contribute to its therapeutic effects. The molecular targets involved include histamine H1 receptors and muscarinic acetylcholine receptors .

Comparaison Avec Des Composés Similaires

La fénéthazine est similaire à d'autres dérivés de la phénothiazine tels que la prométhazine et la chlorpromazine . Elle est unique par ses propriétés antihistaminiques spécifiques et ses caractéristiques structurelles. La prométhazine et la chlorpromazine, bien que dérivées de la fénéthazine, ont des utilisations thérapeutiques supplémentaires telles que des effets antipsychotiques et antiémétiques .

Composés similaires

Prométhazine : Utilisée comme antihistaminique, antiémétique et sédatif.

Chlorpromazine : Utilisée comme antipsychotique et antiémétique.

Phénobenzamine : Le précurseur de la fénéthazine.

L'unicité de la fénéthazine réside dans son action antihistaminique spécifique et son rôle de précurseur d'autres agents thérapeutiques importants.

Activité Biologique

Fenethazine is a member of the phenothiazine class of compounds, primarily recognized for its antipsychotic properties. This article delves into its biological activity, focusing on its mechanisms, efficacy in various conditions, and relevant case studies.

This compound's structure consists of a tricyclic ring system that facilitates interactions with various biological targets. Its primary mechanism involves the blockade of dopaminergic receptors, particularly D2 receptors, which is crucial for its antipsychotic effects. Additionally, this compound exhibits other biological activities, including:

- Calmodulin Inhibition : this compound inhibits calmodulin, a calcium-binding messenger protein that plays a role in various cellular processes.

- Protein Kinase C Inhibition : This inhibition may contribute to its anti-proliferative effects in cancer cells.

- Multidrug Resistance Reversal : this compound has shown potential in reversing multidrug resistance in cancer therapies by inhibiting P-glycoprotein transport functions .

Pharmacological Profiles

Research indicates that this compound and other phenothiazines possess diverse pharmacological profiles that extend beyond their antipsychotic properties. The following table summarizes key biological activities associated with this compound:

Case Studies

-

Antimicrobial Activity Against Mycobacterium tuberculosis :

A study demonstrated that this compound derivatives could inhibit the growth of multidrug-resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for methdilazine (a derivative) ranged from 5 mg/ml to 12.5 mg/ml against various strains. When combined with isoniazid, methdilazine exhibited significant synergistic effects, highlighting its potential in treating resistant tuberculosis cases . -

Cancer Treatment Synergy :

In a case study involving lung adenocarcinoma cell lines, this compound showed synergistic effects when used alongside EGFR inhibitors. This combination restored sensitivity to treatments in resistant cancer cells, suggesting that this compound may enhance the efficacy of existing cancer therapies by modulating signaling pathways . -

Neuroleptic Malignant Syndrome (NMS) :

A clinical report discussed a patient who developed NMS after administration of this compound for schizophrenia. The case illustrated the importance of monitoring patients on antipsychotics for severe adverse reactions and highlighted the need for prompt intervention when such syndromes occur .

Research Findings

Recent studies have expanded our understanding of this compound's biological effects:

- Enzyme Induction : Research indicated that this compound can induce cytochrome P450 enzymes CYP1A1 and CYP1A2 in human liver cells, suggesting implications for drug metabolism and potential interactions with other medications .

- Calcium Signaling Modulation : this compound's ability to modulate calcium signaling pathways through calmodulin inhibition may contribute to its neuroprotective effects, as seen in models of neurodegeneration .

Propriétés

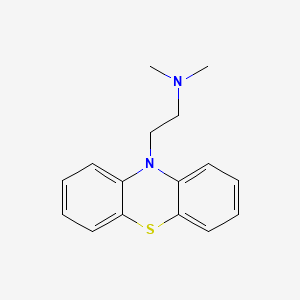

IUPAC Name |

N,N-dimethyl-2-phenothiazin-10-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2S/c1-17(2)11-12-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAXACNYGZVKMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200233 | |

| Record name | Fenethazine [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522-24-7 | |

| Record name | Fenethazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenethazine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenethazine [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenethazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENETHAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J97CUZ4HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fenethazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240228 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.